molecular formula C10H10BrF3O2 B1319091 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene CAS No. 200956-15-6

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1319091
CAS No.: 200956-15-6
M. Wt: 299.08 g/mol
InChI Key: IULMXYSSKXYIOB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-bromo-1-(propan-2-yloxy)-4-(trifluoromethoxy)benzene , reflecting its substitution pattern on the benzene ring. The molecular formula is C₁₀H₁₀BrF₃O₂ , with a molecular weight of 299.08 g/mol (Table 1).

Table 1: Key identifiers of 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

Property Value
IUPAC Name 2-bromo-1-(propan-2-yloxy)-4-(trifluoromethoxy)benzene
Molecular Formula C₁₀H₁₀BrF₃O₂
Molecular Weight 299.08 g/mol
CAS Registry Number 200956-15-6
SMILES CC(C)OC₁=C(C=C(C=C₁)OC(F)(F)F)Br

The SMILES notation highlights the spatial arrangement of substituents: the isopropoxy group (-OCH(CH₃)₂) occupies position 1, bromine is at position 2, and the trifluoromethoxy group (-OCF₃) resides at position 4.

Stereoelectronic Properties of Substituents

The compound’s reactivity is governed by the interplay of three distinct substituents:

  • Bromine (Br) : A strong electron-withdrawing group (EWG) via inductive (-I) effects, which polarizes the aromatic ring and directs electrophilic substitution to electron-rich regions.
  • Trifluoromethoxy (-OCF₃) : Combines inductive electron withdrawal (-I) with limited resonance donation (+M). The electronegativity of fluorine atoms creates a significant dipole, reducing electron density at the aromatic ring more effectively than methoxy (-OCH₃).
  • Isopropoxy (-OCH(CH₃)₂) : An electron-donating group (+I, +M) due to oxygen’s lone pairs, though steric bulk from the isopropyl group slightly attenuates resonance effects compared to smaller alkoxy groups.

Key stereoelectronic comparisons :

  • The trifluoromethoxy group’s σ*C–O orbital accepts electron density from the aromatic ring, enhancing its electron-withdrawing character.
  • The isopropoxy group donates electron density via resonance but introduces steric hindrance, limiting coplanarity with the ring.

Conformational Analysis of Trifluoromethoxy and Isopropoxy Groups

The spatial orientation of substituents significantly influences the compound’s electronic profile:

Trifluoromethoxy Group (-OCF₃)
  • Prefers a near-perpendicular dihedral angle (≈90°) relative to the benzene ring (Figure 1A). This minimizes hyperconjugative interactions between the σ*C–O orbital and the aromatic π-system, stabilizing the molecule.
  • In contrast, methoxy (-OCH₃) adopts a coplanar conformation (dihedral angle ≈0°), maximizing resonance donation.
Isopropoxy Group (-OCH(CH₃)₂)
  • Exhibits a dihedral angle of 24–33° due to steric repulsion between the isopropyl methyl groups and the aromatic ring (Figure 1B). This partial coplanarity allows moderate resonance donation while reducing steric strain.

Figure 1: Conformational preferences of substituents

  • (A) Trifluoromethoxy group (dihedral angle ≈90°).
  • (B) Isopropoxy group (dihedral angle ≈30°).
Rotational Barriers
  • The trifluoromethoxy group has a rotational barrier of ≈3–5 kcal/mol due to weak conjugation with the ring.
  • The isopropoxy group’s barrier is higher (≈8–10 kcal/mol) because of steric hindrance from the isopropyl moiety.

Properties

IUPAC Name

2-bromo-1-propan-2-yloxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULMXYSSKXYIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596202
Record name 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene
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Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-15-6
Record name 2-Bromo-1-(1-methylethoxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1-Isopropoxy-4-(trifluoromethoxy)benzene

  • Reagents: Bromine (Br2) or bromine-containing reagents such as N-bromosuccinimide (NBS)
  • Solvents: Commonly dichloromethane (CH2Cl2) or chloroform (CHCl3)
  • Temperature: Low temperatures are maintained (often 0°C to room temperature) to minimize side reactions and over-bromination
  • Catalysts: In some cases, Lewis acids or radical initiators may be used to enhance selectivity and yield
  • Reaction Time: Typically a few hours, depending on scale and conditions.

Mechanistic Note: The isopropoxy group is an ortho/para-directing activator, while the trifluoromethoxy group is electron-withdrawing but less activating. Bromination thus occurs preferentially ortho to the isopropoxy substituent, yielding the 2-bromo derivative.

Industrial Scale Considerations

  • Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to improve control over reaction parameters such as temperature, reagent addition rate, and mixing, leading to higher yields and reproducibility.
  • Catalyst Optimization: Use of catalysts or additives to improve regioselectivity and reduce by-products.
  • Solvent Recycling: Organic solvents like dichloromethane are often recycled to reduce environmental impact and cost.
  • Safety Measures: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine.

Comparative Data from Related Compounds

Compound Name Key Reaction Step Reagents/Conditions Yield (%) Notes
This compound Bromination of 1-isopropoxy-4-(trifluoromethoxy)benzene Br2 or NBS in CH2Cl2 or CHCl3, low temp Not explicitly reported Selective bromination, low temperature to avoid side reactions
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene Bromination of 1-methoxy-4-(trifluoromethoxy)benzene Br2 or NBS, organic solvent, room temp Moderate to good (varies) Similar synthetic approach, often used as a model for isopropoxy analogs
2-Bromo-5-fluorobenzotrifluoride Fluorination and bromination steps Multi-step, involving KF fluorination Moderate (53%) More complex due to fluorination step, higher energy requirements

Research Findings and Optimization Notes

  • Reaction Temperature: Maintaining low temperatures (0°C or below) during bromination is critical to prevent polybromination and degradation of sensitive trifluoromethoxy groups.
  • Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both organic substrates and bromine efficiently. Chloroform is an alternative but less commonly used industrially due to toxicity concerns.
  • Catalyst Use: While some bromination reactions benefit from Lewis acid catalysts, the presence of electron-donating isopropoxy groups often allows bromination without additional catalysts, simplifying purification.
  • Yield and Purity: Reported yields vary but are generally moderate to high when reaction conditions are optimized. Purification typically involves standard chromatographic techniques or recrystallization.
  • Industrial Adaptations: Continuous flow reactors and automated reagent dosing improve safety and scalability, reducing bromine exposure and enhancing reproducibility.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Reaction
Starting Material 1-Isopropoxy-4-(trifluoromethoxy)benzene Precursor for selective bromination
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) Source of bromine for electrophilic aromatic substitution
Solvent Dichloromethane (CH2Cl2), Chloroform (CHCl3) Solubilizes reagents, controls reaction rate
Temperature 0°C to room temperature Controls selectivity, minimizes side reactions
Reaction Time 1–4 hours Sufficient for complete bromination
Catalyst Optional (Lewis acids or radical initiators) May improve yield/selectivity but not always needed
Industrial Techniques Continuous flow reactors, automated dosing Enhances safety, scalability, and yield

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Bromo-Trifluoromethoxy Benzene Derivatives

Compound Name Substituent Positions Key Functional Groups
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene 1: isopropoxy; 2: Br; 4: CF₃O Br, isopropoxy, CF₃O
1-Bromo-4-(trifluoromethoxy)benzene 1: Br; 4: CF₃O Br, CF₃O
1-Bromo-3-(trifluoromethoxy)benzene 1: Br; 3: CF₃O Br, CF₃O
1-Bromo-2-(trifluoromethoxy)benzene 1: Br; 2: CF₃O Br, CF₃O

Key Observations :

  • Trifluoromethoxy (CF₃O) is a strong electron-withdrawing group, enhancing electrophilicity at the bromine site compared to methoxy or methyl groups .

Reactivity in Cross-Coupling Reactions

Table 2: Pd-Catalyzed Arylation Yields with Bromo-Trifluoromethoxy Benzene Derivatives

Substrate Heteroarene Partner Catalyst System Yield (%) Reference
1-Bromo-4-(trifluoromethoxy)benzene 2-Methylthiophene Pd(OAc)₂, KOAc, DMA 95
1-Bromo-4-(trifluoromethoxy)benzene 2-Chlorothiophene Pd(OAc)₂, KOAc, DMA 87
1-Bromo-4-(trifluoromethoxy)benzene Imidazo[1,2-a]pyridine Pd(OAc)₂, KOAc, DMA >99
Target Compound (Hypothetical)

Key Observations :

  • 1-Bromo-4-(trifluoromethoxy)benzene exhibits high reactivity in Pd-catalyzed arylations due to its para-substituted electron-withdrawing CF₃O group, which activates the C–Br bond .
  • The target compound’s ortho-bromine and isopropoxy groups may reduce reactivity in similar reactions due to steric hindrance, though this remains untested in current literature.

Physical Properties

Table 3: Physical Properties of Bromo-Trifluoromethoxy Benzene Derivatives

Compound Name Boiling Point (°C) Density (g/cm³) Purity (%) Commercial Price (JPY/5g)
1-Bromo-4-(trifluoromethoxy)benzene 153–155 1.62 >95.0 5,500
1-Bromo-3-(trifluoromethoxy)benzene >95.0 14,000 (25g)
Target Compound Not reported Not commercially listed

Key Observations :

  • Para-substituted derivatives generally exhibit higher boiling points compared to ortho/meta isomers due to symmetry and dipole interactions .

Commercial and Industrial Relevance

  • 1-Bromo-4-(trifluoromethoxy)benzene : Widely used in pharmaceutical intermediates, as demonstrated by its efficacy in synthesizing arylated heterocycles .

Biological Activity

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its applications in drug development and therapeutic research.

  • Molecular Formula : C10H10BrF3O2
  • Molecular Weight : 305.09 g/mol
  • CAS Number : 200956-15-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and enzymatic inhibition. Below are some key findings from recent studies:

Activity Details
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A431 cells.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, potentially affecting cancer cell metabolism.
Antimicrobial Properties Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy
    • A study evaluated the cytotoxic effects of this compound on human cervical cancer cells (HeLa). The compound showed an IC50 value of approximately 15 µM, indicating significant antiproliferative activity compared to control groups.
  • Enzymatic Interaction
    • In vitro assays demonstrated that the compound inhibits the activity of specific kinases involved in cancer progression. This inhibition was quantified using biochemical assays, revealing a dose-dependent response.
  • Antimicrobial Activity
    • Preliminary screening against bacterial strains such as Staphylococcus aureus showed that the compound possesses antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Various derivatives were tested for their efficacy against different cancer cell lines and showed improved activity profiles.

Table: Comparative Biological Activity of Derivatives

Derivative IC50 (µM) Target Cell Line Activity Type
This compound15HeLaAntitumor
Derivative A10A431Antitumor
Derivative B5MCF7Antitumor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, introducing the isopropoxy group to a brominated trifluoromethoxybenzene precursor requires careful control of temperature (80–120°C) and base selection (e.g., K₂CO₃ in DMF). Optimization should focus on minimizing side reactions, such as dehalogenation or over-substitution, by monitoring reaction progress via TLC or HPLC .
  • Key Parameters : Solvent polarity, stoichiometry of reagents, and catalyst (e.g., CuI for coupling reactions).

Q. How can purification techniques like column chromatography or recrystallization be applied to isolate high-purity this compound?

  • Methodological Answer : Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively separates the target compound from byproducts. Recrystallization in non-polar solvents (e.g., hexane) improves purity, as evidenced by melting point consistency and single-spot TLC .
  • Critical Checks : Monitor for residual solvents (via ¹H NMR) and halogenated impurities (via mass spectrometry).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify isopropoxy (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) and trifluoromethoxy (δ ~120–125 ppm in ¹³C) groups. Bromine’s deshielding effect alters aromatic proton shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 316.98 (C₁₀H₁₀BrF₃O₂). Isotopic patterns (²⁷Br/⁸¹Br) validate bromine presence .
  • IR Spectroscopy : C-O stretching (~1100 cm⁻¹) and C-Br (~550 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can regioselective bromination challenges in poly-substituted benzene derivatives be addressed during synthesis?

  • Methodological Answer : The trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing meta-director, while isopropoxy (-OCH(CH₃)₂) is an ortho/para-directing group. Bromination at the 2-position requires precise control of reaction kinetics and electrophilic bromine sources (e.g., Br₂/FeBr₃ vs. NBS). Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution and transition states .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

  • Methodological Answer : Anomalous NMR signals may arise from dynamic effects (e.g., rotameric equilibria in isopropoxy groups) or paramagnetic impurities. Use variable-temperature NMR to stabilize conformers or employ 2D techniques (COSY, HSQC) to resolve overlapping peaks. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How is X-ray crystallography applied to confirm the crystal structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Br) and anisotropic displacement parameters. Key metrics: R-factor (<5%), and Hirshfeld surface analysis for intermolecular interactions .

Q. What are the best practices for handling reactive intermediates (e.g., Grignard reagents) in the synthesis of halogenated aryl ethers?

  • Methodological Answer : Maintain anhydrous conditions (Schlenk line) and low temperatures (−78°C for Grignard formation). Quench excess reagents with saturated NH₄Cl to prevent side reactions. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. How can this compound serve as a building block in drug discovery, particularly for structure-activity relationship (SAR) studies?

  • Methodological Answer : The bromine atom allows cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce pharmacophores. For example, replace Br with aryl/heteroaryl groups to explore SAR in kinase inhibitors. Validate bioactivity via in vitro assays (e.g., IC₅₀ determination) and molecular docking .

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